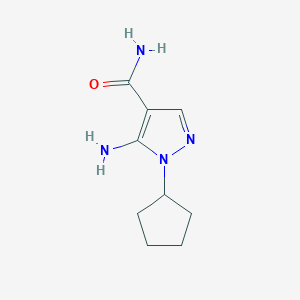

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-cyclopentylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-8-7(9(11)14)5-12-13(8)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWHOJIUCDZERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470797 | |

| Record name | 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666235-33-2 | |

| Record name | 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation and characterization of the novel pyrazole derivative, 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide. This compound and its analogs are of significant interest in medicinal chemistry, particularly as potential kinase inhibitors.

Compound Identity and Physicochemical Properties

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound with the molecular formula C₉H₁₄N₄O.[1] Its core structure consists of a pyrazole ring substituted with an amino group, a carboxamide group, and a cyclopentyl group.

Table 1: Physicochemical Properties [1]

| Property | Value |

| Molecular Formula | C₉H₁₄N₄O |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 666235-33-2 |

| IUPAC Name | 5-amino-1-cyclopentylpyrazole-4-carboxamide |

| SMILES | C1CCC(C1)N2C(=C(C=N2)C(=O)N)N |

| InChI Key | FDWHOJIUCDZERN-UHFFFAOYSA-N |

Synthesis and Characterization

Postulated Synthesis Protocol

A potential synthetic pathway is the reaction of cyclopentylhydrazine with ethyl 2-cyano-3-ethoxyacrylate, followed by hydrolysis of the resulting ester and subsequent amidation.

Experimental Protocol:

-

Step 1: Synthesis of Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate.

-

To a solution of cyclopentylhydrazine hydrochloride (1.0 eq) and triethylamine (1.1 eq) in ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Hydrolysis to 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid.

-

Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution (2 M).

-

Stir the mixture at 60°C for 2-3 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid (1 M) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Step 3: Amidation to 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide.

-

Suspend the carboxylic acid from Step 2 in dichloromethane.

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Add ammonium chloride (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

-

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected spectroscopic data for 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide based on its structure and data from analogous pyrazole derivatives.[5][6]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | s | 1H | Pyrazole C-H |

| ~6.50 | br s | 2H | -NH₂ (amino) |

| ~7.20, ~7.00 | br s | 2H | -CONH₂ (carboxamide) |

| ~4.80 | quintet | 1H | Cyclopentyl C-H (methine) |

| ~1.90 - 1.50 | m | 8H | Cyclopentyl -CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C=O (carboxamide) |

| ~155.0 | Pyrazole C-NH₂ |

| ~140.0 | Pyrazole C-H |

| ~95.0 | Pyrazole C-CONH₂ |

| ~60.0 | Cyclopentyl C-N |

| ~32.0 | Cyclopentyl CH₂ |

| ~24.0 | Cyclopentyl CH₂ |

Table 4: Predicted IR and Mass Spectrometry Data

| Technique | Expected Values |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1660 (C=O stretching), ~1620 (N-H bending) |

| MS (ESI+) | m/z 195.12 [M+H]⁺ |

Biological Activity and Signaling Pathway

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7] Aberrant FGFR signaling is a key driver in various cancers, making these compounds promising candidates for anticancer drug development.[7] The covalent inhibition mechanism often involves the pyrazole core interacting with a cysteine residue in the ATP-binding pocket of the FGFR kinase domain, leading to irreversible inactivation.

Visualizations

Chemical Structure

Caption: Chemical structure of the title compound.

Experimental Workflow for Structure Elucidation

Caption: General workflow for synthesis and structure elucidation.

Simplified FGFR Signaling Pathway Inhibition

Caption: Inhibition of the FGFR signaling pathway.

Conclusion

The structural elucidation of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide relies on a combination of synthetic chemistry and spectroscopic analysis. Its characterization provides a foundation for further investigation into its biological activities, particularly as a potential therapeutic agent targeting kinase-driven cancers. The methodologies and data presented in this guide offer a framework for researchers in the field of drug discovery and development.

References

- 1. 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | C9H14N4O | CID 11701191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide. This molecule belongs to the class of 5-aminopyrazole-4-carboxamides, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications. This document summarizes available physicochemical data, provides a detailed synthesis protocol, and explores its potential role as a Fibroblast Growth Factor Receptor (FGFR) inhibitor.

Chemical Identity and Properties

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound with the molecular formula C₉H₁₄N₄O.[1] Its core structure consists of a pyrazole ring substituted with an amino group at position 5, a carboxamide group at position 4, and a cyclopentyl group at position 1.

Table 1: Physicochemical Properties of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

| Property | Value | Source |

| IUPAC Name | 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | PubChem[1] |

| CAS Number | 666235-33-2 | PubChem[1][2] |

| Molecular Formula | C₉H₁₄N₄O | PubChem[1] |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Topological Polar Surface Area | 86.9 Ų | PubChem[1] |

| Melting Point | 145-146 °C | Patent WO2007138368A1 |

Note: Some properties are computed and should be considered as estimates.

Synthesis

The synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide can be achieved through a multi-step process, as detailed in patent literature. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

This protocol is adapted from the procedures described in patent WO2007138368A1.

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

-

A mixture of ethyl cyanoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents) is heated at 140-150 °C for 2 hours.

-

The reaction mixture is then cooled, and the ethanol formed during the reaction is removed under reduced pressure.

-

The crude ethyl 2-cyano-3-ethoxyacrylate is used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate

-

To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, cyclopentylhydrazine hydrochloride (1 equivalent) and triethylamine (1.1 equivalents) are added.

-

The reaction mixture is heated at reflux for 4 hours.

-

After cooling to room temperature, the solvent is evaporated under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel affords ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate.

Step 3: Synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

-

Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a 7N solution of ammonia in methanol.

-

The mixture is heated in a sealed vessel at 100 °C for 16 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether and filtered to yield 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide as a white solid.

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (s, 1H), 6.95 (br s, 2H), 6.18 (s, 2H), 4.75-4.65 (m, 1H), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H), 1.70-1.55 (m, 4H).

-

MS (ESI): m/z 195 [M+H]⁺.

-

Melting Point: 145-146 °C.

(Data sourced from patent WO2007138368A1)

Biological Activity and Signaling Pathways

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. Recent research has highlighted the potential of derivatives of this class as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3][4][5][6]

Potential as an FGFR Inhibitor

Aberrant FGFR signaling, due to mutations, gene amplifications, or chromosomal translocations, is a known driver in various cancers.[7] This makes FGFRs attractive targets for cancer therapy. The structural features of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide make it a candidate for interaction with the ATP-binding pocket of FGFR kinases.

While direct experimental data on the inhibitory activity of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide against FGFRs is not yet publicly available, its structural similarity to known pan-FGFR inhibitors suggests it may exhibit similar activity.[3][4][5][6]

FGFR Signaling Pathway

The FGFR signaling cascade is a complex network that plays a crucial role in cell proliferation, differentiation, migration, and survival. A simplified representation of this pathway is provided below.

Caption: Simplified FGFR Signaling Pathway.

Experimental Workflows

The evaluation of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide as a potential kinase inhibitor would typically involve a series of in vitro and cell-based assays. A general workflow for such an investigation is depicted below.

Caption: General Workflow for Kinase Inhibitor Evaluation.

Conclusion

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is a molecule with significant potential for drug discovery, particularly within the field of oncology. Its structural similarity to known kinase inhibitors, combined with the established importance of the 5-aminopyrazole-4-carboxamide scaffold, makes it a compelling candidate for further investigation. The synthetic route is accessible, and the compound serves as a valuable starting point for the development of more potent and selective therapeutic agents. Future research should focus on the direct evaluation of its inhibitory activity against a panel of kinases, particularly FGFRs, and subsequent cell-based studies to validate its potential as a therapeutic agent.

References

- 1. 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | C9H14N4O | CID 11701191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 666235-33-2|5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism: A Technical Guide to 5-Amino-1-Cyclopentyl-1H-Pyrazole-4-Carboxamide and its Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide, a member of the broader class of 5-amino-1H-pyrazole-4-carboxamide derivatives. While specific data for this exact compound is limited, extensive research on its analogues reveals a potent role as kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family. This document synthesizes the available information to provide a comprehensive overview of the likely mechanism, supported by experimental data and protocols relevant to this class of compounds.

Executive Summary

5-amino-1H-pyrazole-4-carboxamide derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating promising activity as inhibitors of various protein kinases. The core mechanism of action for this class of compounds revolves around their ability to bind to the ATP-binding pocket of kinases, thereby preventing phosphorylation and downstream signaling. A prominent and well-documented target for this class of molecules is the Fibroblast Growth Factor Receptor (FGFR) family, which plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers, making it a key therapeutic target. This guide will focus on the mechanism of action of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide and its derivatives as pan-FGFR inhibitors.

The FGFR Signaling Pathway and Point of Intervention

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding receptors, leading to receptor dimerization and autophosphorylation of tyrosine kinase domains. This phosphorylation event triggers a cascade of downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, ultimately regulating gene expression and cellular processes.

5-amino-1H-pyrazole-4-carboxamide derivatives act as competitive inhibitors at the ATP-binding site of the FGFR kinase domain. By occupying this site, they prevent the transfer of a phosphate group from ATP to the tyrosine residues, thus halting the signaling cascade at its inception.

Quantitative Data on Pyrazole-Based FGFR Inhibitors

The following table summarizes the inhibitory activity of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h) against various FGFRs and cancer cell lines.[1] This data highlights the pan-FGFR inhibitory potential of this class of compounds.

| Target/Cell Line | IC50 (nM) | Description |

| FGFR1 | 46 | Biochemical assay measuring inhibition of FGFR1 kinase activity.[1] |

| FGFR2 | 41 | Biochemical assay measuring inhibition of FGFR2 kinase activity.[1] |

| FGFR3 | 99 | Biochemical assay measuring inhibition of FGFR3 kinase activity.[1] |

| FGFR2 V564F Mutant | 62 | Biochemical assay measuring inhibition of a gatekeeper mutant of FGFR2.[1] |

| NCI-H520 (Lung Cancer) | 19 | Cell-based assay measuring inhibition of cell proliferation.[1] |

| SNU-16 (Gastric Cancer) | 59 | Cell-based assay measuring inhibition of cell proliferation.[1] |

| KATO III (Gastric Cancer) | 73 | Cell-based assay measuring inhibition of cell proliferation.[1] |

Experimental Protocols

To elucidate the mechanism of action of 5-amino-1H-pyrazole-4-carboxamide derivatives, a series of in vitro and cell-based assays are typically employed. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of a specific FGFR.

Materials:

-

Recombinant human FGFR1, FGFR2, and FGFR3

-

ATP

-

Poly(Glu, Tyr) 4:1 as a substrate

-

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide or its derivatives

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the recombinant FGFR enzyme, and the substrate.

-

Add the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effect of the compound on cancer cell lines with known FGFR aberrations.

Materials:

-

Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III)

-

Complete cell culture medium

-

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide or its derivatives

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures the amount of ATP, which is an indicator of metabolically active cells.

-

Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.

Conclusion

While the specific mechanism of action for 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide has not been individually detailed in the literature, the extensive research on its structural analogues strongly supports its role as a kinase inhibitor. The primary target for this class of compounds is the FGFR family of receptor tyrosine kinases. By competitively binding to the ATP pocket of these receptors, 5-amino-1H-pyrazole-4-carboxamide derivatives can effectively block downstream signaling pathways that are critical for cancer cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this promising class of molecules.

References

An In-depth Technical Guide to the Synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide, a valuable building block in medicinal chemistry. Due to the limited availability of a direct, published protocol for this specific molecule, this guide outlines a well-precedented two-step synthetic pathway based on established methodologies for analogous compounds. The protocols and data presented herein are compiled from reliable chemical literature and are intended to serve as a detailed roadmap for its synthesis in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide can be efficiently achieved through a two-step process:

-

Step 1: Pyrazole Ring Formation. This step involves the condensation reaction between cyclopentylhydrazine hydrochloride and ethyl (ethoxymethylene)cyanoacetate to form the key intermediate, ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate.

-

Step 2: Amidation. The ethyl ester intermediate is then converted into the target carboxamide. This can be accomplished either through direct amidation with ammonia or via a two-stage process of ester hydrolysis to the carboxylic acid followed by amide coupling.

This approach offers a reliable and adaptable method for the preparation of the title compound.

Data Presentation

The following tables summarize the key precursors and expected intermediates in this synthetic pathway, along with quantitative data from analogous reactions found in the literature.

Table 1: Precursors and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role in Synthesis |

| Cyclopentylhydrazine hydrochloride | C₅H₁₃ClN₂ | 136.62 | 24214-72-0 | Starting Material |

| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | 169.18 | 94-05-3 | Starting Material |

| Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate | C₁₁H₁₇N₃O₂ | 223.27 | Not available | Intermediate |

| 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | C₉H₁₄N₄O | 194.23 | 666235-33-2 | Target Molecule |

Table 2: Quantitative Data from Analogous Reactions

| Reaction Step | Analogous Reaction | Solvent | Reaction Time | Yield (%) | Reference |

| Step 1: Pyrazole Ring Formation | Synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate from phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate. | Ethanol | 14 hours | 44 | [1] |

| Step 2: Amidation (via Hydrolysis and Coupling - Representative Yields) | Basic hydrolysis of various 5-aminopyrazole-4-carboxylate esters. | THF/Water | 4-12 hours | High | [2] |

| Amide coupling of pyrazole carboxylic acids with amines. | Various | 2-16 hours | Good-High | [3] |

Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis. These are based on established procedures for similar molecules and should be adapted and optimized as necessary.

Step 1: Synthesis of Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[1]

Materials:

-

Cyclopentylhydrazine hydrochloride

-

Ethyl (ethoxymethylene)cyanoacetate

-

Triethylamine (or another suitable base)

-

Ethanol (anhydrous)

-

Ice water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentylhydrazine hydrochloride (1.0 equivalent) in anhydrous ethanol.

-

Add triethylamine (1.1 equivalents) to the solution to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.

-

To this mixture, add ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain this temperature for approximately 14 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice water with stirring.

-

A precipitate of the product should form. Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from ethanol to yield ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

This step involves the conversion of the ethyl ester to the primary amide. A direct amidation approach is presented below.

Materials:

-

Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate

-

Ammonia solution (e.g., 28-30% in water or a saturated solution of ammonia in methanol)

-

Ethanol or Methanol

Procedure:

-

In a pressure-resistant flask, dissolve ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in ethanol or methanol.

-

Add an excess of a concentrated aqueous ammonia solution or a saturated solution of ammonia in methanol.

-

Seal the flask and heat the mixture at a temperature between 80-120°C. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow.

Caption: Overall synthetic workflow for 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide.

Caption: Logical relationship of key components in the synthesis.

References

The Core of Control: An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxamide derivatives have emerged as a versatile and highly significant scaffold in medicinal chemistry and agrochemical research. This class of compounds exhibits a broad spectrum of biological activities, including potent anticancer, antifungal, and antimicrobial properties. Their therapeutic and practical potential stems from their ability to interact with a variety of biological targets with high affinity and selectivity. This technical guide provides a comprehensive overview of the biological activities of pyrazole carboxamide derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic and crop protection agents.

Mechanisms of Action

The diverse biological effects of pyrazole carboxamide derivatives are a direct result of their interaction with a range of molecular targets. This section details the primary mechanisms through which these compounds exert their influence.

Inhibition of Succinate Dehydrogenase (SDH)

A prominent mechanism of action, particularly for antifungal and insecticidal pyrazole carboxamides, is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. By binding to the ubiquinone binding site (Qp site) of the SDH enzyme, these derivatives block the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain leads to a cascade of events within the fungal or insect cell, including the inhibition of ATP synthesis, the accumulation of reactive oxygen species (ROS), and ultimately, cell death.

Protein Kinase Inhibition

In the realm of oncology, a significant number of pyrazole carboxamide derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.

Aurora kinases (A and B) are key regulators of mitosis, and their overexpression is frequently observed in various cancers. Pyrazole carboxamide derivatives have been designed to target the ATP-binding pocket of Aurora kinases, leading to cell cycle arrest at the G2/M phase, induction of apoptosis, and inhibition of tumor growth.[1]

Other notable kinase targets for pyrazole carboxamide derivatives include Fibroblast Growth Factor Receptors (FGFRs), c-Jun N-terminal kinase (JNK), and Cyclin-Dependent Kinases (CDKs), highlighting the broad applicability of this scaffold in developing targeted cancer therapies.

Quantitative Biological Data

The following tables summarize the quantitative biological activity of representative pyrazole carboxamide derivatives across various therapeutic and agricultural applications.

Table 1: Anticancer Activity of Pyrazole Carboxamide Derivatives

| Compound ID | Target | Cell Line | IC₅₀ | Reference |

| 6k | Aurora Kinase A/B | HeLa | 0.43 µM | [1] |

| HepG2 | 0.67 µM | [1] | ||

| Aurora Kinase A | - | 16.3 nM | [1] | |

| Aurora Kinase B | - | 20.2 nM | [1] | |

| Compound 6 | Aurora Kinase A | HCT116 | 0.39 µM | [2] |

| MCF-7 | 0.46 µM | [2] | ||

| Aurora Kinase A | - | 0.16 µM | [2] | |

| Barasertib (AZD1152) | Aurora Kinase B | - | 0.37 nM | [2] |

| Compound 12k | Aurora Kinase (phos-HH3) | HCT116 | 25 nM | [3] |

| P-6 | Aurora Kinase A | HCT116 | 0.37 µM | |

| MCF-7 | 0.44 µM | |||

| Aurora Kinase A | - | 0.11 µM |

Table 2: Antifungal Activity of Pyrazole Carboxamide Derivatives

| Compound ID | Target Organism | EC₅₀ (µg/mL) | Reference |

| 7ai | Rhizoctonia solani | 0.37 | [4][5] |

| SCU2028 | Rhizoctonia solani | 0.022 (mg/L) | [6] |

| 5e | Rhizoctonia solani | 0.039 | [7] |

| E1 | Rhizoctonia solani | 1.1 | [8] |

| 5l | Botrytis cinerea | 0.392 | [9][10] |

| 7a | Gibberella zeae | 1.8 | [11] |

| 7c | Fusarium oxysporum | 1.5 | [11] |

| 7f | Phytophthora infestans | 6.8 | [11] |

Table 3: Antimicrobial Activity of Pyrazole Carboxamide Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound 27 | Staphylococcus aureus (MRSA) | 0.39 | [12] |

| Compound 28 | Staphylococcus aureus (MRSA) | 0.78 | [12] |

| Compound 12 | Staphylococcus aureus | 1-8 | [12] |

| Compound 14 | Staphylococcus aureus | IC₅₀ = 2.3-32 µM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole carboxamide derivatives.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cell lines.

Protocol:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation with Compound: Incubate the cells with the compounds for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.

Protocol:

-

Compound Dilution: Perform a serial two-fold dilution of the pyrazole carboxamide derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

References

- 1. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Discovery of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide Analogs as Pan-FGFR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical evaluation of a novel class of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide analogs that function as pan-inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. Aberrant FGFR signaling is a key driver in various cancers, making it a critical target for therapeutic intervention. This document details the biological rationale, quantitative inhibitory data, experimental methodologies, and relevant cellular signaling pathways associated with these promising compounds.

Core Findings and Data Presentation

A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as potent, covalent inhibitors of FGFRs. These compounds have demonstrated significant potential in targeting both wild-type and gatekeeper mutant forms of these receptors, addressing a critical challenge in the development of durable cancer therapies.

Table 1: In Vitro Inhibitory Activity of Representative Analog (10h)

The following table summarizes the biochemical and cellular inhibitory activities of the representative compound 10h. This analog has shown potent activity against multiple FGFR isoforms and relevant cancer cell lines.

| Target/Cell Line | Assay Type | IC50 (nM) | Citation |

| FGFR1 | Biochemical | 46 | [1] |

| FGFR2 | Biochemical | 41 | [1] |

| FGFR3 | Biochemical | 99 | [1] |

| FGFR2 V564F Mutant | Biochemical | 62 | [1] |

| NCI-H520 (Lung Cancer) | Cell Proliferation | 19 | [1] |

| SNU-16 (Gastric Cancer) | Cell Proliferation | 59 | [1] |

| KATO III (Gastric Cancer) | Cell Proliferation | 73 | [1] |

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action of these inhibitors requires a clear visualization of the targeted signaling pathway and the experimental workflow employed in their discovery and characterization.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling cascade is a critical pathway that regulates a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis. Its dysregulation is a hallmark of many cancers. The diagram below illustrates the major downstream signaling cascades initiated upon FGF binding and subsequent FGFR dimerization and activation.

Caption: Overview of the FGFR signaling pathway and its downstream effectors.

Drug Discovery and Evaluation Workflow

The discovery of novel 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide analogs followed a structured workflow, from initial design to preclinical evaluation. The diagram below outlines the key stages of this process.

Caption: A streamlined workflow for the discovery of novel FGFR inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide representative protocols for the key experiments involved in the evaluation of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide analogs. Please note: The following are generalized protocols and may not reflect the exact procedures used in all cited studies.

General Procedure for the Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carboxamide Analogs

The synthesis of the pyrazole core is a critical step in generating the analog library. A common synthetic route involves the reaction of a substituted hydrazine with a suitable β-ketonitrile derivative.

-

Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or toluene, add the corresponding substituted hydrazine hydrochloride (1.1 eq) and a base (e.g., triethylamine, 1.2 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aminopyrazole derivative.

-

Amide Coupling: The resulting 5-aminopyrazole-4-carboxylate ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). The carboxylic acid is then coupled with the desired amine using a coupling agent such as HATU in the presence of a base like DIPEA in a solvent like DMF to yield the final 5-amino-1-aryl-1H-pyrazole-4-carboxamide analog.

Biochemical Kinase Inhibition Assay (Representative Protocol)

Biochemical assays are essential for determining the direct inhibitory effect of the synthesized compounds on the enzymatic activity of the target kinases.

-

Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, a suitable kinase buffer, ATP, and a substrate peptide.

-

Assay Procedure:

-

A kinase reaction mixture is prepared containing the kinase buffer, the specific FGFR enzyme, and the substrate.

-

The test compounds are serially diluted and added to the wells of a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified duration (e.g., 60 minutes).

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay - Representative Protocol)

Cell-based assays are crucial for evaluating the cytostatic or cytotoxic effects of the inhibitor analogs on cancer cell lines with known FGFR status.

-

Cell Culture: Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the cells are treated with serial dilutions of the test compounds or a vehicle control (DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours).

-

After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an SDS solution).

-

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

The discovery of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide analogs represents a significant advancement in the development of targeted therapies for cancers driven by aberrant FGFR signaling. The representative compound 10h demonstrates potent pan-FGFR inhibition at the biochemical level and robust anti-proliferative activity in relevant cancer cell lines. Further optimization of this promising scaffold could lead to the development of clinically effective therapeutics for patients with FGFR-driven malignancies. This technical guide provides a foundational resource for researchers and drug developers working in this critical area of oncology.

References

The Pharmacological Landscape of 5-Amino-1-Cyclopentyl-1H-Pyrazole-4-Carboxamide: A Scaffold for Kinase Inhibition

While direct pharmacological data for 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is not publicly available, its core structure serves as a critical building block in the development of potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family. This technical guide provides an in-depth analysis of the pharmacological profile of key derivatives, offering insights into their mechanism of action, therapeutic potential, and the experimental methodologies used for their characterization.

Executive Summary

5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is primarily recognized as a chemical intermediate in the synthesis of pharmacologically active molecules.[1] The 5-amino-1H-pyrazole-4-carboxamide scaffold is a versatile platform for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. Research has predominantly focused on developing derivatives that exhibit potent and selective inhibition of cancer-related kinases, such as FGFRs, which are implicated in various malignancies.

The 5-Amino-1H-Pyrazole-4-Carboxamide Scaffold in Drug Discovery

The core structure of 5-amino-1H-pyrazole-4-carboxamide provides a foundation for the synthesis of a diverse range of bioactive compounds. Its utility in medicinal chemistry stems from the strategic placement of its functional groups, which allows for modifications to optimize potency, selectivity, and pharmacokinetic properties. The pyrazole ring system is a common motif in many kinase inhibitors, and the 5-amino and 4-carboxamide substituents are crucial for establishing interactions with the hinge region of the kinase domain.

Pharmacological Profile of Key Derivatives: Pan-FGFR Inhibitors

Recent studies have highlighted the development of 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent inhibitors of FGFRs. These compounds have demonstrated significant potential in overcoming drug resistance associated with gatekeeper mutations in FGFRs.

Quantitative In Vitro Activity

The inhibitory activity of these derivatives is typically assessed through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their potency.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |

| Compound 10h | FGFR1 | 46 | NCI-H520 (Lung Cancer) | 19 |

| FGFR2 | 41 | SNU-16 (Gastric Cancer) | 59 | |

| FGFR3 | 99 | KATO III (Gastric Cancer) | 73 | |

| FGFR2 V564F Mutant | 62 |

Table 1: In vitro activity of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h) against wild-type and mutant FGFRs, and cancer cell lines. Data extracted from a study on pan-FGFR covalent inhibitors.[2]

Mechanism of Action: Covalent Inhibition of FGFR

The aberrant activation of FGFR signaling pathways is a known driver in various cancers.[2] Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed to act as covalent inhibitors, forming an irreversible bond with a specific cysteine residue within the FGFR kinase domain. This covalent modification leads to the sustained inhibition of the receptor's kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Experimental Protocols

The characterization of these compounds involves a series of well-defined experimental procedures to determine their biological activity and mechanism of action.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory potency of the compounds against purified kinases.

Methodology:

-

Recombinant human FGFR1, FGFR2, and FGFR3 kinases are used.

-

The assay is typically performed in a 384-well plate format.

-

The compound of interest is serially diluted and incubated with the kinase and a suitable substrate (e.g., a peptide substrate) in the presence of ATP.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based method where the amount of remaining ATP is measured.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assays

Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines.

Methodology:

-

Cancer cell lines with known FGFR alterations (e.g., NCI-H520, SNU-16, KATO III) are seeded in 96-well plates.

-

The cells are treated with various concentrations of the test compound.

-

After a specific incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

-

The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Conclusion

While 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide itself is not a characterized pharmacological agent, its core chemical structure is of significant interest in medicinal chemistry. The derivatives based on this scaffold, particularly those targeting the FGFR family of kinases, have demonstrated promising anti-cancer properties. The development of these compounds as covalent inhibitors represents a strategic approach to address the challenges of drug resistance in cancer therapy. Further research and development in this area may lead to the discovery of novel and effective treatments for various malignancies driven by aberrant kinase signaling.

References

In Vitro Studies of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide: A Technical Guide

Introduction

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1] Derivatives of 5-amino-1H-pyrazole-4-carboxamide have shown potential as inhibitors of several protein kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Fibroblast Growth Factor Receptor (FGFR), and Protein Kinase C-iota (PKC-ι).[2][3][4] These kinases are implicated in various diseases, making pyrazole derivatives attractive candidates for drug discovery and development in oncology and inflammatory diseases.[2][3]

This technical guide provides an in-depth overview of the potential in vitro evaluation of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide, focusing on experimental protocols for relevant kinase and cell-based assays, and visualizing the associated signaling pathways.

Data Presentation

Due to the absence of specific experimental data for 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide, the following table presents hypothetical yet representative quantitative data that could be generated from the in vitro assays described in this guide. This serves as a template for data presentation and comparison.

| Assay Type | Target/Cell Line | Metric | Value (nM) |

| Biochemical Kinase Assay | IRAK4 | IC50 | 50 |

| Biochemical Kinase Assay | FGFR1 | IC50 | 75 |

| Biochemical Kinase Assay | FGFR2 | IC50 | 60 |

| Biochemical Kinase Assay | PKC-ι | IC50 | 120 |

| Cell Viability Assay | THP-1 (LPS-stimulated) | IC50 | 250 |

| Cell Viability Assay | SNU-16 (Gastric Cancer) | IC50 | 300 |

| Cell Viability Assay | DU-145 (Prostate Cancer) | IC50 | 450 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods for evaluating inhibitors of IRAK4, FGFR, and PKC kinases.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human IRAK4, FGFR1, FGFR2, or PKC-ι enzyme

-

Substrate peptide specific for each kinase

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Add 1 µL of the diluted compound or vehicle control to the wells of the assay plate.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the specific substrate peptide.

-

Add 2 µL of the kinase enzyme to the wells containing the test compound.

-

Add 2 µL of the substrate/ATP mix to initiate the reaction.[5]

-

Incubate the plate at room temperature for 60 minutes.[5]

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the test compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., SNU-16, KATO III, NCI-H520, DU-145) or immune cells (e.g., THP-1)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 7.5 x 10³ cells per well and allow them to attach overnight.[6]

-

Treat the cells with various concentrations of the test compound (e.g., 3, 6.25, 12.5, 25, 50, 100 µM) and a vehicle control.[6]

-

Incubate the plates for 24 to 48 hours at 37°C in a CO₂ incubator.[6]

-

Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[7]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Downstream Signaling Inhibition

This technique is used to detect changes in the phosphorylation status of proteins in a signaling pathway upon treatment with an inhibitor.

Materials:

-

Cells expressing the target kinase

-

Test compound

-

Appropriate ligand for receptor tyrosine kinases (e.g., FGF for FGFR)

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies against the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and allow them to attach. Starve the cells in a serum-free medium if necessary to reduce basal signaling.

-

Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.[8]

-

Stimulate the cells with the appropriate ligand (if applicable) for a short period (e.g., 15-30 minutes).[8]

-

Wash the cells with cold PBS and lyse them in lysis buffer.[8]

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide, based on the known targets of related compounds.

Caption: Potential inhibition of the IRAK4 signaling pathway.

Caption: Potential inhibition of the FGFR signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide.

Caption: General experimental workflow for in vitro studies.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide: A Key Building Block in Modern Drug Discovery

CAS Number: 666235-33-2 Molecular Formula: C₉H₁₄N₄O Molecular Weight: 194.24 g/mol

Introduction

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. While not extensively studied as a therapeutic agent in its own right, it serves as a crucial scaffold and versatile starting material for the synthesis of a wide array of biologically active molecules. Its structural features, particularly the 5-amino-pyrazole-4-carboxamide core, are pivotal for interaction with various enzymatic targets, making it a valuable asset for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic approach, and its prominent role in the development of potent kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is presented in the table below. These properties are essential for its handling, formulation, and prediction of its behavior in biological systems.[1]

| Property | Value |

| Molecular Formula | C₉H₁₄N₄O |

| Molecular Weight | 194.24 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

| LogP | 0.5 (predicted) |

| pKa | Not reported |

Synthesis and Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a common synthetic strategy for preparing 5-aminopyrazole-4-carboxamides. This approach generally involves the construction of the pyrazole ring followed by functional group manipulations to yield the desired carboxamide.

References

Physical and chemical properties of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines computed data with established knowledge of closely related pyrazole derivatives to offer a thorough profile. The document details its chemical structure, physicochemical properties, and potential biological activities, with a particular focus on its role as a potential inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Furthermore, it outlines generalized experimental protocols for its synthesis, characterization, and biological evaluation, providing a foundational resource for researchers in the field of drug discovery and development.

Introduction

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of therapeutic agents due to their diverse biological activities.[1] The pyrazole scaffold is a key feature in numerous FDA-approved drugs.[2] Derivatives of 5-amino-1H-pyrazole-4-carboxamide have recently garnered significant attention as potential inhibitors of protein kinases, particularly Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3][4] This guide aims to consolidate the available information on 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide, providing a valuable resource for its further investigation and development.

Chemical and Physical Properties

Precise experimental data for 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is not extensively documented in publicly available literature. However, computational predictions from reliable sources such as PubChem provide valuable insights into its physicochemical profile.[5]

Table 1: Chemical Identifiers and Computed Properties of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

| Property | Value | Source |

| IUPAC Name | 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | PubChem[5] |

| CAS Number | 666235-33-2 | PubChem[5] |

| Molecular Formula | C₉H₁₄N₄O | PubChem[5] |

| Molecular Weight | 194.23 g/mol | PubChem[5] |

| Canonical SMILES | C1CCC(C1)N2C(=C(C=N2)C(=O)N)N | PubChem[5] |

| InChI Key | FDWHOJIUCDZERN-UHFFFAOYSA-N | PubChem[5] |

| XLogP3 | 0.5 | PubChem[5] |

| Topological Polar Surface Area | 86.9 Ų | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

| Rotatable Bond Count | 2 | PubChem[5] |

Note: The properties listed are computationally generated and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis

A common and effective method for the synthesis of 5-aminopyrazole-4-carbonitriles involves a one-pot, three-component reaction.[6] A plausible synthetic route for 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide would likely involve the reaction of a cyclopentylhydrazine with a suitable three-carbon synthon, followed by hydrolysis of a nitrile or ester intermediate to the carboxamide. A potential synthetic pathway is outlined below.

General Procedure (adapted from related syntheses): [7]

-

Cyclization: Cyclopentylhydrazine is reacted with ethyl (ethoxymethylene)cyanoacetate in a suitable solvent such as ethanol or toluene. The reaction is typically carried out at elevated temperatures (reflux) to facilitate the condensation and subsequent cyclization to form the pyrazole ring.

-

Intermediate Isolation: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate can be purified by recrystallization or column chromatography.

-

Ammonolysis/Hydrolysis: The purified ester intermediate is then converted to the final carboxamide. This can be achieved by heating the ester in a solution of ammonia in a sealed vessel or by acid- or base-catalyzed hydrolysis followed by activation of the carboxylic acid and reaction with ammonia.

-

Purification: The final product, 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide, is purified by recrystallization from a suitable solvent system to yield the pure compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using a combination of spectroscopic and chromatographic techniques.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclopentyl protons, the pyrazole proton, and the amine and amide protons. The chemical shifts and coupling patterns would be indicative of the proposed structure. |

| ¹³C NMR | Resonances for all nine carbon atoms in the molecule, including those of the cyclopentyl ring, the pyrazole ring, and the carboxamide group. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amine and amide groups, C=O stretching of the amide, and C=N and C=C stretching of the pyrazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₄N₄O). Fragmentation patterns can provide further structural confirmation. |

| HPLC/GC-MS | A single major peak indicating the purity of the compound. These techniques are also crucial for separating and identifying any potential regioisomers that may form during the synthesis.[8][9] |

| Melting Point | A sharp melting point range, which is a good indicator of purity. |

Biological Evaluation

Given the known activity of related pyrazole derivatives as FGFR inhibitors, biological evaluation would primarily focus on assessing the compound's inhibitory effect on FGFR kinases and its subsequent impact on cancer cell proliferation.

3.3.1. FGFR Kinase Inhibition Assay

A variety of in vitro kinase assay formats can be employed to determine the inhibitory potency (IC₅₀) of the compound against different FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4). These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

General Protocol (Luminescent Kinase Assay):

-

Reaction Setup: In a 96- or 384-well plate, combine the FGFR enzyme, a suitable peptide substrate, and ATP in a kinase buffer.

-

Inhibitor Addition: Add serial dilutions of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide to the reaction wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Add a detection reagent that measures the amount of ATP remaining or ADP produced. Luminescence is typically measured using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

3.3.2. Cell Proliferation Assay

To assess the compound's effect on cancer cells, a cell proliferation assay, such as the MTT or CellTiter-Glo assay, is performed on cell lines with known FGFR alterations.

General Protocol (MTT Assay): [10]

-

Cell Seeding: Seed cancer cells (e.g., breast or lung cancer cell lines) in a 96-well plate and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with various concentrations of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide for a set duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells will reduce the MTT to formazan crystals.

-

Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[12]

Biological Activity and Signaling Pathway

The primary therapeutic interest in 5-amino-1H-pyrazole-4-carboxamide derivatives lies in their potential to act as inhibitors of FGFRs.[4] Aberrant FGFR signaling is a known driver in various cancers, making these receptors attractive targets for therapeutic intervention.

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand to its corresponding receptor, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate critical cellular processes such as proliferation, survival, and migration.

Mechanism of Action as a Pan-FGFR Inhibitor

Based on studies of related compounds, 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide likely functions as an ATP-competitive inhibitor of the FGFR kinase domain.[4] By binding to the ATP-binding pocket of the FGFR, it would prevent the phosphorylation of downstream signaling molecules, thereby blocking the activation of pro-tumorigenic pathways. The term "pan-FGFR inhibitor" suggests that it may have activity against multiple FGFR isoforms.

Conclusion

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is a promising scaffold for the development of novel anticancer agents, particularly as an inhibitor of the FGFR signaling pathway. While direct experimental data on this specific compound is limited, this guide provides a comprehensive foundation based on computed properties and the well-documented chemistry and biology of related pyrazole derivatives. The outlined experimental protocols for synthesis, characterization, and biological evaluation offer a clear path for researchers to further investigate its therapeutic potential. Future studies should focus on obtaining robust experimental data to validate the computed properties and to fully elucidate the compound's mechanism of action and efficacy in relevant cancer models.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | C9H14N4O | CID 11701191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Kinase Assays Using 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide in kinase assays. The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, known for its ability to interact with the ATP-binding site of various kinases.[1] This document outlines protocols for initial screening, determination of inhibitory potency, and characterization of the compound's effects on cellular signaling pathways.

While specific kinase targets for 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide are not yet publicly documented, derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold have shown inhibitory activity against several important kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Protein Kinase C-iota (PKC-ι).[2][3][4] Therefore, the following protocols are presented as a general framework for evaluating the kinase inhibitory potential of this compound.

Data Presentation

The inhibitory activity of a novel compound is typically quantified by its half-maximal inhibitory concentration (IC50). Below are tables summarizing the inhibitory activities of representative 5-amino-1H-pyrazole-4-carboxamide derivatives against various kinases and cancer cell lines. This data, derived from public research, serves as a reference for the expected potency of this class of compounds.[5][6]

Table 1: Illustrative In Vitro Kinase Inhibitory Activity of a Representative 5-Amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h) [5]

| Kinase Target | IC50 (nM) |

| FGFR1 | 46 |

| FGFR2 | 41 |

| FGFR3 | 99 |

| FGFR2 V564F Mutant | 62 |

Table 2: Illustrative Cellular Antiproliferative Activity of a Representative 5-Amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h) [5]

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H520 | Lung Cancer | 19 |

| SNU-16 | Gastric Cancer | 59 |

| KATO III | Gastric Cancer | 73 |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the kinase inhibitory activity of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide.

This protocol describes a luminescent-based assay to measure the inhibition of kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide (dissolved in DMSO)

-

Recombinant Kinase of Interest (e.g., FGFR1, IRAK4)

-

Kinase-specific substrate and ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide in DMSO.

-

To the appropriate wells of a 384-well plate, add 5 µL of the diluted compound, a positive control inhibitor, and DMSO as a negative control.

-

Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

-

Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol is designed to assess the ability of the compound to inhibit the phosphorylation of a target kinase or its downstream substrates in a cellular context.

Materials:

-

Cancer cell line expressing the target kinase (e.g., NCI-H520 for FGFR)

-

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-